molecular formula C11H9N3O4 B448046 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 402729-32-2

3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Katalognummer: B448046
CAS-Nummer: 402729-32-2
Molekulargewicht: 247.21g/mol
InChI-Schlüssel: PCWADYMLQJVXRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a benzoic acid derivative integrated with a nitro-substituted pyrazole ring, serving as a versatile and high-value building block in chemical synthesis and drug discovery research. This compound is part of a class of nitro-heterocyclic benzoic acid derivatives that are frequently employed in the synthesis of more complex molecules for pharmaceutical and biological applications . Its structure, featuring an aromatic carboxylic acid and an electron-deficient nitro-pyrazole, makes it a useful precursor for generating compound libraries aimed at hit-finding and lead optimization campaigns. Researchers utilize this family of compounds primarily in medicinal chemistry, where they can be further functionalized; the carboxylic acid group allows for amide coupling or esterification , while the nitro group can be reduced to an amine for additional derivatization . Although the specific biological mechanism of action for this exact compound requires further investigation, closely related pyrazole-benzoic acid hybrids have been identified as ligands for various enzymatic targets, suggesting potential research value in developing enzyme inhibitors . This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referencing its material safety data sheet.

Eigenschaften

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(17)18/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWADYMLQJVXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thermal Rearrangement of 1-Nitropyrazole

The most efficient method involves refluxing 1-nitropyrazole in benzonitrile, achieving a 91% yield of 3-nitro-1H-pyrazole.

Procedure:

  • Reactants: 1-Nitropyrazole (37.4 mmol), benzonitrile (42 mL).

  • Conditions: Reflux for 2 hours, followed by precipitation in hexanes.

  • Workup: Filtration and drying under vacuum yield a white solid.

Key Data:

ParameterValue
Yield91%
Purity (HPLC)>95%
Characterization1H NMR (DMSO-d6): δ 13.90 (1H, s), 8.01 (1H, d), 7.01 (1H, d)

This method avoids hazardous nitrating agents, making it scalable and safer than traditional nitration.

Preparation of 3-Methylbenzoic Acid

Catalytic Oxidation of m-Xylene

Adapting methods from methylbenzoic acid synthesis, m-xylene is oxidized using air in the presence of cobalt catalysts.

Procedure:

  • Reactants: m-Xylene, cobalt acetate (0.09–0.12 wt%), sodium bromide initiator.

  • Conditions: 110–150°C, 0.2–0.4 MPa oxygen pressure for 4–16 hours.

  • Workup: Vacuum rectification at 200–220°C and 0.06–0.08 MPa yields 98% pure 3-methylbenzoic acid.

Optimization:

  • Short reaction times (<120 minutes) prevent over-oxidation to phthalic acid derivatives.

  • Higher cobalt concentrations improve conversion but risk catalyst precipitation.

Alkylation of 3-Nitro-1H-Pyrazole

Nucleophilic Substitution with 3-(Bromomethyl)benzoic Acid

The pyrazole’s NH group (pKa ~14) is deprotonated using K2CO3 in DMF, enabling reaction with 3-(bromomethyl)benzoic acid.

Procedure:

  • Reactants: 3-Nitro-1H-pyrazole (1.0 eq), 3-(bromomethyl)benzoic acid (1.2 eq), K2CO3 (2.0 eq).

  • Conditions: 60°C in DMF for 12 hours.

  • Workup: Acidification with HCl, extraction with ethyl acetate, and column chromatography.

Yield Optimization:

  • Excess benzyl bromide improves conversion but increases purification difficulty.

  • Anhydrous conditions prevent hydrolysis of the bromomethyl group.

Alternative Synthetic Routes

Mitsunobu Reaction

Coupling 3-nitro-1H-pyrazole with 3-(hydroxymethyl)benzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine[^standard].

Advantages:

  • Avoids halogenation steps.

  • Higher functional group tolerance.

Limitations:

  • Requires synthesis of 3-(hydroxymethyl)benzoic acid, which may involve reduction of 3-formylbenzoic acid.

Critical Analysis of Methodologies

MethodYieldProsCons
Thermal Rearrangement91%High yield, no strong acidsRequires benzonitrile solvent
Catalytic Oxidation98%Scalable, high purityHigh-pressure equipment needed
Alkylation~60%*Direct couplingCarboxylic acid protection required

*Estimated based on analogous reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound A : 4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic Acid (CAS: Not provided)
  • Molecular Formula : C₁₉H₂₀N₂O₂
  • Molecular Weight : 308.38
  • Key Features : Incorporates a tert-butyl and phenyl group on the pyrazole ring, enhancing steric bulk and hydrophobicity.
  • Synthesis : Prepared via oxidation of a dihydropyrazole precursor, yielding a 60% isolated product .
  • However, the absence of a nitro group reduces electron-withdrawing effects, which may alter binding interactions in biological systems .
Compound B : 3-[(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS: 87740-05-4)
  • Molecular Formula : C₁₃H₁₁F₃N₂O₂
  • Molecular Weight : 273.25
  • Key Features : Contains a trifluoromethyl group, imparting high electronegativity and metabolic stability.
  • Comparison : The trifluoromethyl group enhances resistance to oxidative metabolism compared to the nitro group in the target compound. This modification may improve pharmacokinetic profiles in drug design .

Linkage and Positional Isomerism

Compound C : 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic Acid (CAS: 1429419-12-4)
  • Molecular Formula : C₁₁H₉N₃O₅
  • Molecular Weight : 263.21
  • Key Features : Pyrazole attached via an oxygen atom (oxy linkage) instead of methylene, with a nitro group at position 3.
  • The positional shift of the nitro group may influence electronic distribution and reactivity .

Functional Group Complexity

Compound D : 3-[3-(3-Carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic Acid
  • Molecular Formula: Not explicitly provided (estimated C₁₈H₁₄N₃O₆).
  • Key Features: Contains dual benzoic acid moieties and a hydroxyamino-oxo-ethyl side chain.
  • Synthesis : Synthesized via BBr₃-mediated demethylation, yielding a polyfunctional structure .
Compound E : 4-[4-[(E)-[(3-Fluorophenyl)hydrazono]methyl]-3-(7-hydroxy-2-oxo-chromen-3-yl)pyrazol-1-yl]benzoic Acid
  • Molecular Formula : C₂₄H₁₇FN₄O₅ (estimated).
  • Key Features : Integrates a coumarin (chromen-2-one) moiety and a hydrazone group.
  • Comparison : The coumarin unit introduces fluorescence properties, making this compound suitable for imaging applications. The hydrazone group adds pH-sensitive reactivity, a feature absent in the target compound .

Research Implications

  • Drug Design : The nitro group in the target compound may serve as a pharmacophore or prodrug motif but poses stability challenges. Trifluoromethyl analogs (e.g., Compound B) offer improved metabolic profiles .
  • Synthetic Chemistry : Demethylation (Compound D) and oxidation (Compound A) methods provide versatile routes for functionalizing pyrazole-benzoic acid hybrids .

Biologische Aktivität

3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, with the CAS Number 402729-32-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and implications for drug development.

  • Molecular Formula : C₁₁H₉N₃O₄
  • Molecular Weight : 247.21 g/mol
  • Structure : The compound features a benzoic acid moiety attached to a pyrazole ring with a nitro group, which is critical for its biological activity.
PropertyValue
CAS Number402729-32-2
Molecular FormulaC₁₁H₉N₃O₄
Molecular Weight247.21 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus.

In a study focusing on pyrazole-derived hydrazones, some compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against A. baumannii, indicating potent antibacterial activity without toxicity to mammalian cell lines . This suggests that 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid could also exhibit similar antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that certain compounds exhibited IC50 values ranging from 2.43 to 14.65 μM, demonstrating significant growth inhibition .

The mechanism of action appears to involve the disruption of microtubule assembly, leading to apoptosis in cancer cells. Specifically, compounds derived from the pyrazole scaffold have shown to enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

The biological activity of 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in cancer cell proliferation.
  • Microtubule Destabilization : The compound may act by destabilizing microtubules, which is crucial for cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro-containing compounds can induce oxidative stress in cancer cells, leading to cell death.

Study on Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, it was found that those containing nitro groups showed enhanced binding affinity to bacterial targets, resulting in improved antimicrobial activity. The study highlighted the importance of structural modifications on the biological efficacy of these compounds .

Study on Anticancer Properties

A detailed investigation into the anticancer effects of several pyrazole derivatives revealed that compounds with the 3-nitro substitution exhibited superior cytotoxicity against multiple cancer cell lines compared to their non-nitro counterparts. The findings suggest that the presence of the nitro group is critical for enhancing biological activity .

Q & A

Q. What are the common synthetic routes for preparing 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the nitro group on the pyrazole ring can be introduced by nitration of a precursor, followed by coupling with a benzyl bromide derivative of benzoic acid. Key parameters for optimization include solvent polarity (e.g., DMF for polar intermediates), temperature control (40–80°C to avoid nitro group decomposition), and catalysts like K₂CO₃ for deprotonation . Scalable methods may employ continuous flow reactors to enhance yield and reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the structure, particularly the integration of the pyrazole ring protons (δ 8.5–9.0 ppm for nitro-substituted pyrazoles) and the benzoic acid aromatic signals .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 304.06 for C₁₂H₁₀N₃O₄) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Q. How does the nitro group on the pyrazole ring influence the compound's reactivity in further derivatization?

The nitro group is strongly electron-withdrawing, activating the pyrazole ring for nucleophilic aromatic substitution (e.g., replacement with amines) or reduction to an amine (using H₂/Pd-C). However, harsh conditions may decompose the nitro group; controlled reduction with SnCl₂/HCl is preferred .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or antiviral assays often arise from variations in:

  • Assay conditions: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HEK293 vs. HeLa) .
  • Solubility: Use of DMSO vs. aqueous buffers affects bioavailability. Solubility can be improved via salt formation (e.g., sodium benzoate derivative) .
  • Metabolic stability: Liver microsome assays (e.g., rat S9 fractions) predict in vivo efficacy .

Q. How can computational modeling guide the design of analogs targeting specific proteins (e.g., HIV-1 gp41)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding interactions. For example:

  • The benzoic acid moiety may chelate metal ions in enzymatic active sites.
  • The nitro group’s electron-withdrawing effect stabilizes π-π stacking with aromatic residues (e.g., Trp⁶⁰⁰ in gp41) .
  • Free energy perturbation (FEP) calculations optimize substituent positions for improved binding affinity .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Crystal growth: Slow evaporation from ethanol/water mixtures (1:1) yields diffraction-quality crystals.
  • Disorder: The flexible methylene linker (-CH₂-) between pyrazole and benzoic acid may require anisotropic displacement parameter refinement.
  • Software: SHELXL refines structures against high-resolution (<1.0 Å) data, with restraints for nitro group geometry .

Q. How can scale-up synthesis be optimized while maintaining regioselectivity?

  • Flow chemistry: Reduces exothermic risks during nitration .
  • Catalyst screening: Immobilized enzymes or heterogeneous catalysts (e.g., Zeolite Y) improve selectivity for the 3-nitro isomer over 5-nitro byproducts .
  • In situ monitoring: Raman spectroscopy tracks reaction progress in real time .

Q. What are the implications of the compound’s logP and pKa values for its pharmacokinetic profile?

  • logP (predicted): ~1.5 (moderate lipophilicity) suggests moderate blood-brain barrier penetration.
  • pKa (benzoic acid): ~4.2 enhances solubility in intestinal pH, favoring oral absorption.
  • Toxicity: Ames tests and zebrafish embryo assays assess mutagenicity and developmental toxicity .

Methodological Considerations

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Column chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes polar byproducts.
  • Recrystallization: Ethanol/water (7:3) yields >99% purity crystals .
  • Ion-exchange resins: Capture the benzoic acid moiety via carboxylate interactions .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies: Expose to pH 1–13 buffers (37°C, 24 h) and analyze via LC-MS for decomposition products (e.g., nitro reduction to amine).
  • Light sensitivity: UV/Vis spectroscopy monitors nitro group photodegradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.